![molecular formula C9H8BrN3 B3006160 3-(4-Bromophenyl)-4-methyl-1,2,4-triazole CAS No. 1250443-93-6](/img/structure/B3006160.png)
3-(4-Bromophenyl)-4-methyl-1,2,4-triazole
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Overview
Description
The compound “3-(4-Bromophenyl)-4-methyl-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are aromatic compounds containing a 1,2,4-triazole ring . Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenyl)-4-methyl-1,2,4-triazole” were not found, triazoles are generally synthesized using the Huisgen 1,3-dipolar cycloaddition, also known as the "click reaction" .Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The presence of nitrogen in the ring imparts basicity to the compound, while the carbon atoms allow for various substitutions, such as the 4-bromophenyl and methyl groups in “3-(4-Bromophenyl)-4-methyl-1,2,4-triazole”.Chemical Reactions Analysis
Triazoles are known to undergo various chemical reactions due to the presence of multiple reactive sites in their structure . They can participate in reactions such as N-alkylation, N-acylation, and reactions with electrophiles .Scientific Research Applications
Liquid Crystal Oligomers and Polymers
The compound can be used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
Synthesis of Heterocyclic Liquid Crystals
It can serve as a key intermediate in the synthesis of heterocyclic liquid crystals . This is particularly useful in the creation of new comb-shaped methacrylate oligomers .
Electrochemically Induced Multicomponent Transformation
The compound can undergo electrochemically induced multicomponent transformation with other compounds like 3-methylbenzaldehyde and kojic acid . This transformation can yield new compounds with potential biomedical applications .
Regulation of Inflammatory Diseases
Docking studies suggest that the compound could be used for the regulation of inflammatory diseases . This makes it a promising candidate for further research in the field of medicine .
Antibacterial Activity
Triazoles, a class of compounds to which “3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole” belongs, are known for their antibacterial activity . This suggests potential applications in the development of new antibiotics .
Antifungal Activity
Triazoles also exhibit antifungal properties . This could make “3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole” useful in the treatment of fungal infections .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFOSWNDIGHBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole | |
CAS RN |
1250443-93-6 |
Source
|
Record name | 3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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